molecular formula C20H22N2O4S B6114059 2-({2-[(5-Methyl-4-phenylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid

2-({2-[(5-Methyl-4-phenylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid

Cat. No.: B6114059
M. Wt: 386.5 g/mol
InChI Key: VYLUFMRJBLUFMM-UHFFFAOYSA-N
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Description

2-({2-[(5-Methyl-4-phenylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid is a complex organic compound that features a thiophene ring, a cyclohexane ring, and a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-({2-[(5-Methyl-4-phenylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms.

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for oxidation of the thiophene ring.

    Reduction: Lithium aluminum hydride (LiAlH4) for reduction of carbonyl groups.

    Substitution: Alkyl halides or acyl chlorides for nucleophilic substitution reactions.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted hydrazine derivatives.

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its unique electronic properties due to the presence of the thiophene ring.

Biology:

  • Potential applications in drug design and development due to its hydrazine moiety, which can form stable complexes with various biological targets.

Medicine:

  • Investigated for its potential as an anti-inflammatory or anticancer agent.

Industry:

  • Could be used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-({2-[(5-Methyl-4-phenylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid is not fully understood. it is believed to interact with specific molecular targets through its hydrazine moiety, which can form stable complexes with enzymes or receptors. The thiophene ring may also contribute to its activity by facilitating electron transfer processes.

Comparison with Similar Compounds

    Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.

    Hydrazine Derivatives: Compounds like phenylhydrazine and benzylhydrazine share the hydrazine moiety.

Uniqueness:

  • The combination of a thiophene ring, a hydrazine moiety, and a cyclohexane ring makes this compound unique.
  • Its potential applications in both medicinal chemistry and material science set it apart from simpler thiophene or hydrazine derivatives.

Properties

IUPAC Name

2-[[(5-methyl-4-phenylthiophene-3-carbonyl)amino]carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-12-17(13-7-3-2-4-8-13)16(11-27-12)19(24)22-21-18(23)14-9-5-6-10-15(14)20(25)26/h2-4,7-8,11,14-15H,5-6,9-10H2,1H3,(H,21,23)(H,22,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLUFMRJBLUFMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CS1)C(=O)NNC(=O)C2CCCCC2C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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